REACTION_CXSMILES
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[CH3:1]C1(C)CCCC(C)C1=O.[CH3:11][C:12]1([CH3:21])[CH:17]([CH3:18])[CH2:16][CH2:15][CH:14](C)[CH:13]1[OH:20]>>[CH3:1][C:17]1([CH3:18])[CH2:16][CH2:15][CH2:14][C:13](=[O:20])[C:12]1([CH3:11])[CH3:21]
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Name
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|
Quantity
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28 g
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Type
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reactant
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Smiles
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CC1(C(C(CCC1)C)=O)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1(C(C(CCC1C)C)O)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
fractional distillation
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Name
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|
Type
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product
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Smiles
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CC1(C(C(CCC1)=O)(C)C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |